molecular formula C10H8O B047701 2-Naphthol-1,3,4,5,6,7,8-d7 CAS No. 78832-54-9

2-Naphthol-1,3,4,5,6,7,8-d7

Cat. No. B047701
CAS RN: 78832-54-9
M. Wt: 151.21 g/mol
InChI Key: JWAZRIHNYRIHIV-GSNKEKJESA-N
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Description

2-Naphthol-1,3,4,5,6,7,8-d7 is a deuterated compound related to 2-naphthol, a naphthalene derivative with a hydroxyl group at the second position. Deuterated compounds are often used in scientific studies to investigate reaction mechanisms and for tracing in complex chemical environments due to their unique properties.

Synthesis Analysis

The synthesis of 2-naphthol derivatives, including similar compounds, typically involves cycloaromatization and oxidation processes. For instance, Araki et al. (2014) described the synthesis of 1,7,8-trifluoro-2-naphthol starting from 4-bromo-1,2-difluorobenzene through a DMAP-catalyzed intramolecular cycloaromatization process (Araki, Katagiri, & Inoue, 2014).

Molecular Structure Analysis

The molecular structure of 2-naphthol derivatives often involves a naphthyl group with various substituents. For example, Surya et al. (2021) conducted X-ray and computational studies on aminoalkyl naphthols, providing insights into their molecular geometries and electronic structures (Surya, Harichandran, & Muthu, 2021).

Chemical Reactions and Properties

2-Naphthol and its derivatives participate in various chemical reactions, including cycloaromatization, oxidation, and coupling reactions. For example, Mishra and Moorthy (2016) showed that 1,2-naphthoquinones generated from 2-naphthols can be subjected to a cascade of reactions to afford diverse products (Mishra & Moorthy, 2016).

Scientific Research Applications

  • Synthesis of Spirocyclic Compounds and Regioisomeric Mixtures : It is useful for the palladium(II)-catalyzed oxidative dearomatization of free naphthols with two alkyne units (Gu et al., 2014).

  • Synthesis of Naphthyl Alkyl and Aryl Sulfides : This chemical is utilized in the synthesis of naphthyl alkyl and aryl sulfides (Nakazawa et al., 1989).

  • Fluorescent Probing in Micelles : It serves as a fluorescent probe to examine and quantify changes in hydrogen ion concentration in micelles formed by zwitterionic surfactants or anionic sodium dodecyl sulfate (Pedro et al., 2012).

  • Organic Synthesis for Benzyl Sulfides and Polycyclic Amines : 2-Naphthol and its derivatives, like 7-bromo-2-naphthol, are used in organic synthesis for preparing these compounds (Strada et al., 2019).

  • Advanced Exercise for Spectroscopic Structural Identification : The synthesis and resolution of atropisomeric 1,1'-bi-2-naphthol illustrate important concepts in organic chemistry, serving as an advanced exercise in spectroscopy (Mak, 2004).

  • Regioselective Arylation in Organic Synthesis : It is a product of regioselective arylation of biphenyl-2-ols, naphthols, and benzylic compounds under palladium catalysis (Satoh et al., 1998).

  • Development as Bioactive Compounds and Chiral Ligands : 2-Naphthols, including this variant, can be developed as bioactive compounds and chiral ligands for various synthetic purposes (Han et al., 2018).

  • Adsorption Studies with Graphene : It has a higher adsorption capacity on graphene at alkaline pH due to the higher pi-electron density of anionic 2-naphthol (Pei et al., 2013).

  • Study of Electronic Charge Distribution : Its electronic charge distribution correlates with measured pK values in water and allows for better delocalization of the oxygen charge within the ring (Agmon et al., 2002).

  • Formation of Conducting Polymer Films : Electrooxidation in acidic aqueous and organic media leads to functionalized polymer films with conducting properties and reversible redox systems (Pham et al., 1994).

Safety And Hazards

2-Naphthol is harmful if swallowed or inhaled . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility .

Future Directions

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZRIHNYRIHIV-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583912
Record name (~2~H_7_)Naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthol-1,3,4,5,6,7,8-d7

CAS RN

78832-54-9
Record name (~2~H_7_)Naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78832-54-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthol-1,3,4,5,6,7,8-d7
Reactant of Route 2
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Reactant of Route 6
2-Naphthol-1,3,4,5,6,7,8-d7

Citations

For This Compound
2
Citations
F Yi, X Hong, AB Kumar, C Zong, GJ Boons… - Molecular genetics and …, 2018 - Elsevier
Background With ongoing efforts to develop improved treatments for Sanfilippo Syndrome Type A (MPS-IIIA), a disease caused by the inability to degrade heparan sulfate in lysosomes, …
Number of citations: 17 www.sciencedirect.com
F Yi - 2018 - digital.lib.washington.edu
Chapter I. Development of Newborn Screening Method for Mucopolysaccharidosis III Type A in Dried Blood Spot using Tandem Mass Spectrometry Mucopolysaccharidosis III type A (…
Number of citations: 1 digital.lib.washington.edu

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